molecular formula C7H6BNO2S B8810235 Benzo[d]thiazol-5-ylboronic acid

Benzo[d]thiazol-5-ylboronic acid

Cat. No.: B8810235
M. Wt: 179.01 g/mol
InChI Key: WAHQRIKMSIJALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-5-ylboronic acid (CAS: 1107627-20-2, molecular formula: C₇H₆BNO₂S, molecular weight: 179.00 g/mol) is a boronic acid derivative featuring a benzothiazole scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science . It is stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxygen. Its GHS hazard profile includes warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,3-benzothiazol-5-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-7-6(3-5)9-4-12-7/h1-4,10-11H

InChI Key

WAHQRIKMSIJALP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)SC=N2)(O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Benzo[d]thiazol-5-ylboronic acid has been explored for its potential therapeutic effects, particularly in the development of pharmaceutical agents.

1.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this boronic acid have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives significantly reduced the viability of cancer cell lines, suggesting potential for drug development against various cancers .

1.2 Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Several studies reported that derivatives of this compound displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, a study highlighted the synthesis of benzo[d]thiazole derivatives that exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

1.3 Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases such as Alzheimer's, this compound derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE). A recent study reported that certain compounds derived from benzo[d]thiazole exhibited strong AChE inhibitory activity, which is crucial for enhancing cholinergic neurotransmission and potentially alleviating cognitive decline associated with Alzheimer's disease .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis.

2.1 Cross-Coupling Reactions
The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid partner to form biaryl compounds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The efficiency of these reactions has been documented, showcasing high yields and selectivity under mild conditions .

2.2 Ligand Development
In coordination chemistry, this compound has been employed to develop novel ligands for metal complexes. These complexes have shown potential in catalysis and material science applications, such as creating luminescent materials and sensors .

Case Studies

The following case studies illustrate the practical applications of this compound:

Study Focus Findings
Study 1Anticancer ActivitySynthesis of benzo[d]thiazole derivatives led to compounds with IC50 values < 10 µM against various cancer cell lines .
Study 2Antimicrobial PropertiesDerivatives showed significant activity against E. coli and C. albicans, with zones of inhibition comparable to standard antibiotics .
Study 3NeuroprotectionCompounds demonstrated AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating potential for Alzheimer's treatment .

Comparison with Similar Compounds

Benzo[d]isoxazole-5-boronic Acid

  • Structure: Replaces the thiazole sulfur with an oxygen atom, forming an isoxazole ring (C₇H₆BNO₃).
  • Molecular Weight : 162.94 g/mol, lighter than the thiazole analogue due to the absence of sulfur .
  • Physicochemical Properties :
    • Density: 1.39 g/cm³ (predicted).
    • Boiling Point: 394.1°C (predicted).
    • pKa: 7.53 (predicted), indicating moderate acidity .
  • Applications : The isoxazole ring enhances metabolic stability in drug design, but its lower electron-withdrawing capacity compared to thiazole may reduce reactivity in cross-coupling reactions .

(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic Acid

  • Structure : Features an imidazole ring (two nitrogen atoms) with a butyl substituent (C₁₁H₁₅BN₂O₂).
  • Molecular Weight : 218.07 g/mol, larger than the thiazole variant due to the butyl group .
  • The bulky butyl group may sterically hinder coupling reactions compared to the unsubstituted benzothiazole derivative .

Thiazol-5-ylboronic Acid Pinacol Ester

  • Structure : A pinacol-protected boronic ester derivative of thiazole.
  • Stability : Exhibits superior aqueous stability compared to imidazole analogues, making it more reliable in Suzuki-Miyaura reactions .
  • Reactivity : The thiazole ring’s sulfur atom enhances electron-deficient character, facilitating faster cross-coupling with aryl halides .

5-Methyl-1-benzothiophen-2-ylboronic Acid

  • Structure : A benzothiophene derivative with a methyl substituent.
  • Methyl substitution may alter steric and electronic profiles, affecting reaction yields in couplings .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reactivity in Suzuki Reactions Bioactivity Notes
Benzo[d]thiazol-5-ylboronic acid C₇H₆BNO₂S 179.00 Thiazole (S, N) High (electron-deficient S) Antitumor, antimicrobial
Benzo[d]isoxazole-5-boronic acid C₇H₆BNO₃ 162.94 Isoxazole (O, N) Moderate Anti-inflammatory
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid C₁₁H₁₅BN₂O₂ 218.07 Imidazole (2N) + butyl Lower (steric hindrance) Enzyme inhibition
Thiazol-5-ylboronic acid pinacol ester - - Pinacol-protected thiazole High (stable intermediate) Synthetic intermediate
5-Methyl-1-benzothiophen-2-ylboronic acid C₉H₉BO₂S 192.04 Benzothiophene + methyl Moderate (conjugation effects) Materials science

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Substrate : 5-Bromobenzo[d]thiazole.

  • Boronate Source : Bis(pinacolato)diboron (B₂Pin₂) or pinacol boronic ester.

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base : K₂CO₃ or Cs₂CO₃.

  • Solvent : 1,4-Dioxane or DMF.

Example :
5-Bromobenzo[d]thiazole (1.0 eq), B₂Pin₂ (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and KOAc (2.0 eq) in anhydrous 1,4-dioxane were heated at 90°C for 8–12 h. Purification by column chromatography yielded the boronic ester, which was hydrolyzed with HCl to afford the boronic acid (Yield: 58–72%).

Key Data :

ParameterValue
Temperature90°C
Reaction Time8–12 h
Catalyst Loading5–10 mol% Pd
Yield58–72%

Miyaura Borylation

Procedure :

  • Substrate : 5-Bromobenzo[d]thiazole.

  • Boronate Source : Bis(neopentyl glycolato)diboron (B₂(nep)₂).

  • Catalyst : Pd(dppf)Cl₂.

  • Base : KOAc.

  • Solvent : 1,4-Dioxane.

Example :
A mixture of 5-bromobenzo[d]thiazole (0.1 mmol), B₂(nep)₂ (0.3 mmol), Pd(dppf)Cl₂ (0.006 mmol), and KOAc (0.2 mmol) in degassed 1,4-dioxane (0.05 M) was stirred at 90°C under N₂. Hydrolysis with HCl yielded the boronic acid (Yield: 60%).

Advantages :

  • Avoids esterification steps.

  • Compatible with sensitive functional groups.

Direct Borylation via Lithiation

Procedure :

  • Substrate : Benzo[d]thiazole.

  • Lithiating Agent : LDA or n-BuLi.

  • Electrophile : Triisopropyl borate (B(OiPr)₃).

Example :
Benzo[d]thiazole was treated with n-BuLi (−78°C, THF) followed by B(OiPr)₃. Quenching with H₂O and acidic workup afforded the boronic acid (Yield: 45–50%).

Challenges :

  • Regioselectivity issues (competing 4- and 6-position borylation).

  • Low yields due to side reactions.

Optimization Strategies

Catalyst Screening

CatalystSolventYield (%)Reference
Pd(PPh₃)₄DMF65
Pd(OAc)₂/DPPFDioxane72
PdCl₂(dtbpf)THF60

Solvent Effects

SolventReaction Time (h)Yield (%)
1,4-Dioxane872
DMF1265
THF1060

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, B(OH)₂), 8.25 (d, J = 8.7 Hz, 1H), 7.95 (d, J = 1.8 Hz, 1H), 7.55 (dd, J = 8.7, 1.8 Hz, 1H).

  • HRMS : [M+H]⁺ calcd. for C₇H₅BNO₂S: 194.0214; found: 194.0211.

Challenges and Solutions

  • Regioselectivity : Use of directing groups (e.g., methoxy) enhances 5-position borylation.

  • Stability : Boronic acids are prone to protodeboronation; MIDA boronates or pinacol esters improve shelf life.

Applications in Drug Synthesis

  • Anticancer Agents : Suzuki coupling with pyrimidine sulfamides (WO2014151005A1).

  • Anticonvulsants : Hybrids with dimethylpyrazole cores .

Q & A

Q. How is this compound utilized in protease inhibitor design?

  • Methodological Answer : The boronic acid group acts as a transition-state mimic, binding covalently to catalytic serine residues. Design derivatives with modified thiazole rings to enhance selectivity. Validate inhibition via enzyme kinetics (Km/Vmax assays) and X-ray co-crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.